![molecular formula C20H23BN2O4S B1452549 4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1-トシル-1H-ピロロ[2,3-b]ピリジン CAS No. 916176-50-6](/img/structure/B1452549.png)

4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1-トシル-1H-ピロロ[2,3-b]ピリジン

説明

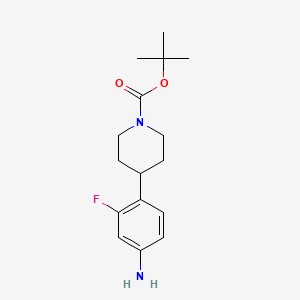

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C20H23BN2O4S and its molecular weight is 398.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

この化合物は、特に鈴木カップリング反応における有機合成において貴重な試薬です 。これは、炭素-炭素結合の形成に不可欠な成分であるボロン酸エステルとして機能します。このアプリケーションは、医薬品やポリマーを含む複雑な有機分子の構築において基本的なものです。

創薬

創薬の分野では、この分子は潜在的な医薬品の合成に使用されています 。その構造は、骨髄増殖性疾患の治療に有望なJAK2阻害剤の開発において不可欠です。

材料科学

この化合物のボロン酸エステル基は、新規コポリマーの合成において重要な役割を果たします 。これらの材料は、独自の光学および電気化学的特性を示し、電子機器やフォトニクスにおける高度な用途に適しています。

触媒

この化合物は、リガンドとして、化学反応で使用される触媒の活性を高めることができます 。金属と配位する能力により、より効率的で選択的な触媒プロセスが可能になり、工業化学に役立ちます。

生物学的研究

生物学的研究では、この化合物の誘導体は、タンパク質相互作用と酵素活性の研究に使用されています 。その修飾は天然基質を模倣することができ、研究者は生物学的経路を調べ、潜在的な治療標的を特定することができます。

ナノテクノロジー

この化合物のボロン酸官能基は、ナノスケールでの自己組織化材料を作成する際に重要です 。これらの材料は、高い特異性と感度を備えたナノデバイスとセンサーを作成する用途があります。

農業化学

この化合物は、新しい農薬の開発における使用も検討されています 。その構造的柔軟性により、除草剤や殺虫剤として機能する化合物を作り出すことができ、より効果的な作物保護戦略に貢献します。

環境科学

最後に、環境科学におけるこの化合物の役割には、汚染物質除去のための新しい材料の開発が含まれます 。その化学的特性は、環境汚染物質を捕獲および分解するフィルターまたは吸着剤を作成するために活用できます。

作用機序

Target of Action

Compounds with similar structures are often used as reagents and catalysts in organic synthesis .

Mode of Action

Similar compounds are known to participate in borylation reactions, where they interact with other molecules to form boronate esters . These reactions often occur in the presence of a palladium catalyst .

Biochemical Pathways

The formation of boronate esters is a key step in many biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to create carbon-carbon bonds, which are fundamental in the structure of many biological molecules.

Pharmacokinetics

Similar compounds are generally soluble in organic solvents such as chloroform, ether, and dichloromethane . They are typically stable under normal conditions but may hydrolyze in a humid environment .

Result of Action

The ability of similar compounds to form boronate esters and participate in cross-coupling reactions can lead to the synthesis of a wide range of organic compounds . These compounds can have various effects depending on their structure and the context in which they are used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is stable under normal conditions but may hydrolyze in a humid environment . The reactions it participates in often require specific conditions, such as the presence of a palladium catalyst . Furthermore, its solubility in organic solvents suggests that it may be less effective in polar environments or in the presence of large amounts of water .

特性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BN2O4S/c1-14-6-8-15(9-7-14)28(24,25)23-13-11-16-17(10-12-22-18(16)23)21-26-19(2,3)20(4,5)27-21/h6-13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLJGFMGEOLFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677984 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916176-50-6 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Tosyl-1H-pyrrolo[2,3-B]pyridine-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)

![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)